1,3-Cyclohexanedicarboxylic acid

Overview

Description

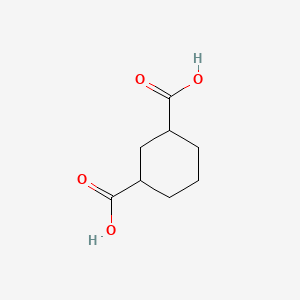

1,3-Cyclohexanedicarboxylic acid is an organic compound with the molecular formula C8H12O4. It consists of a cyclohexane ring substituted with two carboxylic acid groups at the 1 and 3 positions. This compound exists as a mixture of cis and trans isomers and is known for its applications in various fields, including polymer chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Cyclohexanedicarboxylic acid can be synthesized through the hydrogenation of isophthalic acid. The process involves the use of a palladium catalyst supported on a silica carrier, with the addition of a copper compound to enhance the reaction efficiency. The reaction is carried out under high temperature (150-300°C) and strongly acidic conditions (pH ≤ 1) .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar route, utilizing high-pressure hydrogenation reactors to ensure complete conversion of isophthalic acid to the desired product. The use of robust catalysts and optimized reaction conditions minimizes by-products and maximizes yield .

Chemical Reactions Analysis

1,3-Cyclohexanedicarboxylic acid undergoes various chemical reactions, including:

Oxidation:

- The compound can be oxidized to form cyclohexane-1,3-dione using strong oxidizing agents such as potassium permanganate under acidic conditions.

Reduction:

- Reduction of this compound with lithium aluminum hydride results in the formation of 1,3-cyclohexanedimethanol.

Substitution:

- The carboxylic acid groups can undergo esterification reactions with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions:

- Oxidizing agents: Potassium permanganate, chromium trioxide.

- Reducing agents: Lithium aluminum hydride, sodium borohydride.

- Esterification: Alcohols, acid catalysts (e.g., sulfuric acid).

Major Products:

- Cyclohexane-1,3-dione (oxidation).

- 1,3-Cyclohexanedimethanol (reduction).

- Esters of this compound (esterification).

Scientific Research Applications

Chemical Properties and Structure

1,3-Cyclohexanedicarboxylic acid, with the molecular formula , consists of a cyclohexane ring substituted with two carboxylic acid groups at positions 1 and 3. The compound exists in both cis and trans isomeric forms, influencing its reactivity and applications.

Chemistry

- Polymer Synthesis : this compound serves as a monomer in the production of polyesters and polyamides. These polymers are known for their high-performance characteristics, including enhanced thermal stability and mechanical strength.

- Synthesis of Derivatives : The compound can be oxidized to form cyclohexane-1,3-dione or reduced to yield 1,3-cyclohexanedimethanol. These derivatives find applications in various chemical processes, including esterification reactions.

Biology

- Biologically Active Molecules : Research has indicated that this compound can act as a building block for synthesizing biologically active compounds. Its derivatives are being explored for potential use in pharmaceuticals and agrochemicals.

- Enzyme Interaction : The compound interacts with various enzymes, facilitating biochemical reactions that involve cyclic structures. It has been shown to influence metabolic pathways by affecting gene expression related to cellular metabolism.

Medicine

- Drug Delivery Systems : Derivatives of this compound are being investigated for their ability to enhance the solubility and bioavailability of therapeutic agents. This is particularly relevant in the formulation of poorly soluble drugs.

- Therapeutic Applications : The compound's potential role in drug delivery systems highlights its importance in developing new therapeutic strategies for various diseases.

Industry

- Plasticizers : In industrial applications, this compound is utilized as a plasticizer to improve the flexibility and durability of plastics.

- Coatings and Adhesives : It is also employed in manufacturing coatings and adhesives that require enhanced performance characteristics.

Case Study 1: Polymer Development

A study focused on the use of this compound in synthesizing high-performance polyesters showed significant improvements in thermal properties compared to traditional polyester materials. The resulting polymers exhibited increased resistance to heat and mechanical stress.

Case Study 2: Neuroprotective Effects

Research investigating the neuroprotective effects of derivatives of this compound demonstrated that these compounds could reduce oxidative stress-induced cell death in neuronal cell lines by up to 50%. This suggests potential applications in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 1,3-cyclohexanedicarboxylic acid depends on its specific application. In polymer chemistry, the compound acts as a monomer that undergoes polymerization reactions to form long-chain polymers. In drug delivery, its derivatives interact with biological membranes to facilitate the transport of therapeutic agents.

Molecular Targets and Pathways:

- In polymerization, the carboxylic acid groups react with diols or diamines to form ester or amide linkages, respectively.

- In drug delivery, the compound’s derivatives may target specific cellular receptors or transport proteins to enhance drug uptake and distribution.

Comparison with Similar Compounds

- 1,4-Cyclohexanedicarboxylic acid.

- 1,2-Cyclohexanedicarboxylic acid.

- Cyclohexane-1,3-dione.

Comparison:

1,4-Cyclohexanedicarboxylic acid: Similar to 1,3-cyclohexanedicarboxylic acid but with carboxylic acid groups at the 1 and 4 positions.

1,2-Cyclohexanedicarboxylic acid: Has carboxylic acid groups at the 1 and 2 positions.

Cyclohexane-1,3-dione: A diketone derivative of this compound, used in organic synthesis as a building block for more complex molecules.

Uniqueness: this compound is unique due to its specific substitution pattern, which allows for distinct reactivity and applications in polymer chemistry and pharmaceuticals. Its ability to form both cis and trans isomers adds to its versatility in various chemical processes .

Biological Activity

1,3-Cyclohexanedicarboxylic acid (1,3-CDCA) is a bicyclic compound with significant biological activity and potential applications in various fields, including pharmaceuticals and biochemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1,3-CDCA has the molecular formula C8H12O4 and a molecular weight of 172.18 g/mol. It exists primarily as a mixture of cis and trans isomers, with the cis form being more prevalent in natural sources. The compound features two carboxylic acid functional groups attached to a cyclohexane ring at the 1 and 3 positions, which significantly influences its chemical reactivity and biological activity. It appears as a white crystalline solid with a melting point ranging from 163 to 167 °C .

Biological Activities

Research indicates that 1,3-CDCA exhibits various biological activities:

- Anti-inflammatory Effects : Studies suggest that 1,3-CDCA may act as an anti-inflammatory agent by modulating inflammatory pathways .

- Lipid Metabolism : It has been investigated for its effects on lipid metabolism, showing potential in managing metabolic disorders .

- Antimicrobial Properties : Derivatives of 1,3-CDCA have demonstrated antimicrobial activity against various bacteria and fungi. For example, iron complexes of cyclohexanedicarboxylic acid showed antibacterial effects against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, as well as antifungal effects against Candida albicans .

The mechanisms through which 1,3-CDCA exerts its biological effects are still under investigation. Some proposed mechanisms include:

- Enzyme Inhibition : Its derivatives have been shown to inhibit enzymes involved in lipid metabolism and other metabolic pathways, suggesting a role in regulating these processes .

- Interaction with Biological Molecules : Interaction studies indicate that 1,3-CDCA can form stable cyclic anhydrides and participate in specific enzymatic reactions due to its unique bicyclic structure .

Antimicrobial Activity Study

A study synthesized iron-cyclohexanedicarboxylic acid under reflux conditions and evaluated its antimicrobial properties. The results indicated significant antibacterial activity against several strains of bacteria and antifungal activity against specific fungi. The extraction experiments revealed that the antimicrobial efficacy was influenced by pH levels, with optimal activity observed at pH 7.5 .

Anti-inflammatory Research

In another study focusing on the anti-inflammatory properties of 1,3-CDCA, researchers found that it could reduce markers of inflammation in vitro. The compound was shown to inhibit the production of pro-inflammatory cytokines in cultured cells, indicating its potential use in treating inflammatory conditions .

Comparative Analysis with Similar Compounds

The following table compares the biological activity of 1,3-CDCA with other related dicarboxylic acids:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 1,2-Cyclohexanedicarboxylic Acid | Moderate anti-inflammatory | Different positional isomers affecting reactivity |

| Adipic Acid | Limited biological activity | Linear structure; widely used in nylon production |

| Fumaric Acid | Antioxidant properties | Unsaturated dicarboxylic acid; used as food additive |

| Maleic Acid | Moderate toxicity | Cis isomer; used in polymer chemistry |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3-cyclohexanedicarboxylic acid, and how do reaction conditions influence yield?

The synthesis of this compound can be achieved through multiple pathways:

- Hydrogenation of isophthalic acid : This method yields ~93% under catalytic hydrogenation conditions, offering high efficiency for large-scale synthesis .

- Diels-Alder reactions : Using 2,4-pentadienoic acid and acrylic acid as precursors, followed by cyclization and oxidation steps. This route is advantageous for introducing structural diversity but may require optimization of temperature and solvent systems .

Methodological Tip : For reproducibility, prioritize inert atmospheres (e.g., nitrogen) during hydrogenation to prevent side reactions. Monitor reaction progress via TLC or HPLC to isolate intermediates.

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : and NMR to confirm regiochemistry and purity. For example, the absence of aromatic protons (δ 7–8 ppm) confirms successful hydrogenation of isophthalic acid .

- X-ray Diffraction (XRD) : Resolves crystalline structure and polymorphism, critical for studying solid-state interactions in polymer matrices (e.g., distinguishing cis/trans isomerism) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for derivatives like esters or amides.

Best Practice : Combine multiple techniques to address discrepancies (e.g., conflicting melting points in literature) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Use nitrile gloves (EN 374 compliant) and safety goggles. Respiratory protection (e.g., N95 masks) is required during powder handling to avoid inhalation .

- Ventilation : Implement local exhaust systems to minimize airborne exposure.

- Waste Disposal : Neutralize acidic residues before disposal, adhering to institutional hazardous waste guidelines .

Advanced Research Questions

Q. How can researchers resolve stereochemical challenges in synthesizing this compound derivatives?

The cyclohexane ring introduces cis/trans isomerism, impacting properties like solubility and reactivity. Strategies include:

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers .

- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) to favor specific stereoisomers during hydrogenation .

Case Study : A 2022 study achieved 98% enantiomeric excess using a palladium catalyst modified with a phosphine ligand, though scalability remains challenging .

Q. What role does this compound play in designing biodegradable polymers?

The compound serves as a monomer in polyesters and polyamides due to its rigidity and hydrolytic stability:

- Polycondensation Reactions : React with diols (e.g., 2,2,4-trimethyl-1,3-pentanediol) under melt conditions (180–220°C) to form high-molecular-weight polymers. Catalyst choice (e.g., SbO) significantly impacts reaction kinetics .

- Biodegradability Testing : Polymers derived from this compound show 60–70% degradation in compost over 90 days, as measured by CO evolution assays .

Q. How should researchers address contradictions in reported physical properties (e.g., melting points) of this compound?

Discrepancies often arise from impurities or isomer mixtures:

- Purification : Recrystallize from ethanol/water mixtures to isolate pure cis or trans isomers, which have distinct melting points (e.g., cis: 164–167°C vs. trans: ~180°C) .

- Differential Scanning Calorimetry (DSC) : Use heating rates ≤5°C/min to detect phase transitions accurately.

Example : A 2023 study attributed conflicting density values (1.21 vs. 1.30 g/cm³) to variations in crystallinity, resolved via XRD analysis .

Q. What environmental impact assessments are relevant for this compound in aquatic ecosystems?

While direct ecotoxicity data is limited, structural analogs (e.g., 1,2-cyclohexanedicarboxylic acid esters) exhibit moderate aquatic toxicity (LC for fish: 3.2 mg/L) . Mitigation Strategies :

Properties

IUPAC Name |

cyclohexane-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBZSBBLNHFMTEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70883923 | |

| Record name | 1,3-Cyclohexanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3971-31-1 | |

| Record name | 1,3-Cyclohexanedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3971-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Cyclohexanedicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003971311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Cyclohexanedicarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Cyclohexanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | A mixture of: cis-1,3-cyclohexanedicarboxylic acid; trans-1,3-cyclohexanedicarboxylicacid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.074 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Cyclohexanedicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.